molecular formula C9H11F2NO B13620868 3-(2,4-Difluorophenoxy)propan-1-amine

3-(2,4-Difluorophenoxy)propan-1-amine

Cat. No.: B13620868
M. Wt: 187.19 g/mol
InChI Key: OOUXIVXPTPWLAR-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of a difluorophenoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenoxy)propan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2,4-difluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through the formation of an intermediate ether, which is then converted to the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4-Difluorophenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Difluorophenoxy)propan-1-amine
  • 2-(3,4-Difluorophenoxy)propan-1-amine
  • 3-(2,5-Difluorophenoxy)propan-1-amine

Uniqueness

3-(2,4-Difluorophenoxy)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-(2,4-difluorophenoxy)propan-1-amine

InChI

InChI=1S/C9H11F2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2

InChI Key

OOUXIVXPTPWLAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCN

Origin of Product

United States

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